6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 6-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the preparation of the pyrazole and pyridine precursors.
Cyclization Reaction: One common method involves the cyclization of 3-chloropyridine-2-carboxylic acid with hydrazine derivatives under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.
Chlorination and Methylation: Subsequent chlorination at the 6-position and methylation at the 1-position can be achieved using reagents such as thionyl chloride and methyl iodide, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The carboxylic acid group can be involved in oxidation and reduction reactions, forming corresponding alcohols or aldehydes under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecular architectures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, alcohols, aldehydes, and complex organic molecules with potential biological activity.
Chemistry:
Synthesis of Novel Compounds:
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Mechanism of Action
The mechanism by which 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological outcomes. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.
1-Methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid:
Uniqueness: The presence of both the chlorine atom and the methyl group in 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. These structural features can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[4,3-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-5-2-6(9)10-3-4(5)7(11-12)8(13)14/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUHUFPQKNSMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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